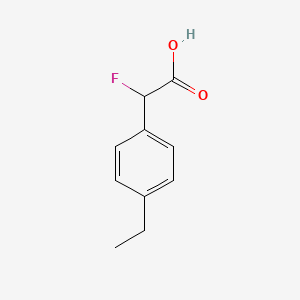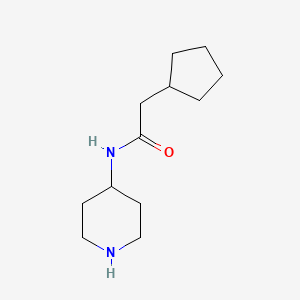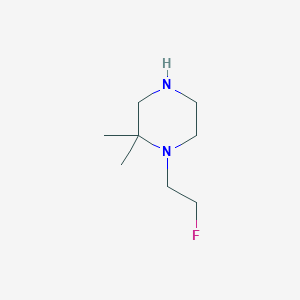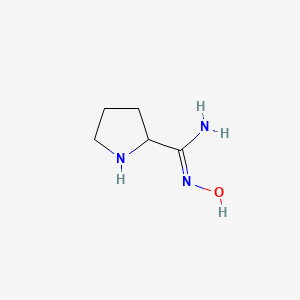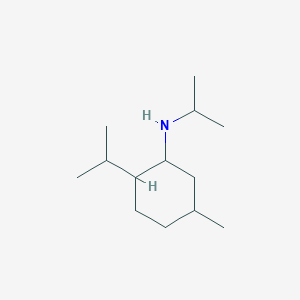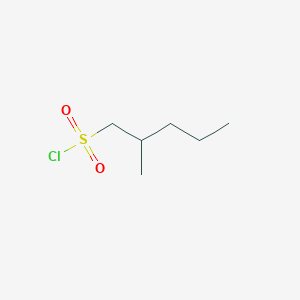![molecular formula C11H12N2O2 B13286656 4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13286656.png)
4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of the But-3-yn-1-ylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with but-3-yn-1-ylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(But-3-yn-1-yl)amino]-6-methylpyridine-2-carboxylic acid
- 4-[(But-3-yn-1-yl)amino]-5-methylpyridine-3-carboxylic acid
- 4-[(But-3-yn-1-yl)amino]-6-ethylpyridine-3-carboxylic acid
Uniqueness
4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(but-3-ynylamino)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-5-12-10-6-8(2)13-7-9(10)11(14)15/h1,6-7H,4-5H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
YTOCOCKVRJFHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)NCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


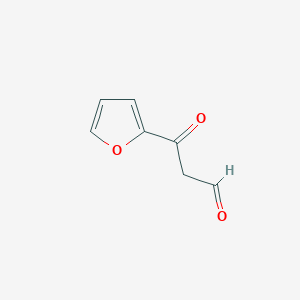


![2-{[(3,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13286590.png)


![1-[(3-Methylcyclopentyl)amino]propan-2-ol](/img/structure/B13286598.png)
![Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13286606.png)
